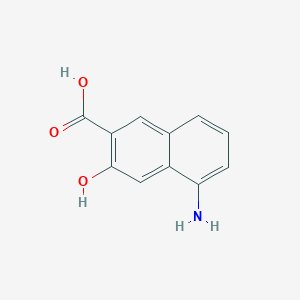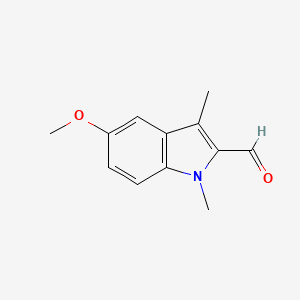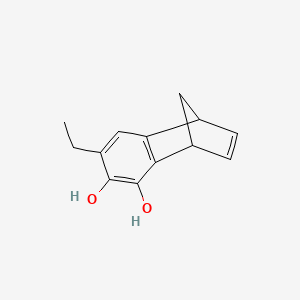
(1S)-1-Amino-3-boronocycloheptanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-Amino-3-boronocycloheptanecarboxylic acid: is a unique compound that has garnered interest in various scientific fields due to its distinctive structure and properties This compound features a boron atom integrated into a cycloheptane ring, which is further functionalized with an amino group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-Amino-3-boronocycloheptanecarboxylic acid typically involves multi-step organic synthesis techniques. One common approach is the alkylation of glycine equivalents with 1,2-electrophiles , followed by intramolecular cyclization to form the cycloheptane ring boronation reactions using boron-containing reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to optimize the production process. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-1-Amino-3-boronocycloheptanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide (H₂O₂), sodium periodate (NaIO₄).
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Boronic acids: Formed through oxidation of the boron atom.
Alcohols: Formed through reduction of the carboxylic acid group.
Amides and esters: Formed through substitution reactions involving the amino group.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1S)-1-Amino-3-boronocycloheptanecarboxylic acid is used as a building block for the synthesis of complex molecules
Biology
In biological research, this compound can be used as a probe to study boron-containing biomolecules and their interactions. Its ability to form stable complexes with biomolecules makes it valuable in biochemical assays and imaging techniques.
Medicine
drug candidate . Its boron content can enhance the pharmacokinetic properties of drugs, making them more effective in targeting specific tissues or cells.
Industry
In industry, this compound can be used in the development of advanced materials . Its unique reactivity can be harnessed to create polymers, coatings, and other materials with enhanced properties.
Mécanisme D'action
The mechanism of action of (1S)-1-Amino-3-boronocycloheptanecarboxylic acid involves its ability to interact with biological molecules through its boron atom. The boron atom can form reversible covalent bonds with diols and other nucleophiles, allowing it to modulate the activity of enzymes and other proteins. This interaction can affect various molecular pathways , leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S)-(+)-10-Camphorsulfonic acid: Another boron-containing compound with applications in organic synthesis.
1-Aminocyclopropanecarboxylic acid: A structurally similar compound used in plant growth regulation.
Uniqueness
(1S)-1-Amino-3-boronocycloheptanecarboxylic acid is unique due to its cycloheptane ring structure and the presence of both an amino group and a boron atom
Propriétés
Numéro CAS |
379216-52-1 |
|---|---|
Formule moléculaire |
C8H16BNO4 |
Poids moléculaire |
201.03 g/mol |
Nom IUPAC |
(1S)-1-amino-3-boronocycloheptane-1-carboxylic acid |
InChI |
InChI=1S/C8H16BNO4/c10-8(7(11)12)4-2-1-3-6(5-8)9(13)14/h6,13-14H,1-5,10H2,(H,11,12)/t6?,8-/m0/s1 |
Clé InChI |
HWUAOJOFZVUISD-XDKWHASVSA-N |
SMILES isomérique |
B(C1CCCC[C@](C1)(C(=O)O)N)(O)O |
SMILES canonique |
B(C1CCCCC(C1)(C(=O)O)N)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5-Methyl-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B11899785.png)

![1-(6,6-Dimethyl-1,4,7-trioxaspiro[4.4]nonan-8-yl)ethan-1-one](/img/structure/B11899816.png)
![1-Methyl-1H-imidazo[4,5-h]quinolin-5-amine](/img/structure/B11899821.png)

![Spiro[4.4]nonane-1-carboxylicacid, 4-amino-7-methyl-](/img/structure/B11899836.png)

![4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylic acid](/img/structure/B11899846.png)






